

# Comparative Analysis of Characterization Data for Pyrrole-2-Carbaldehyde Derivatives

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## Compound of Interest

Compound Name: 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

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This guide provides a comparative analysis of the characterization data for pyrrole-2-carbaldehyde derivatives. While specific experimental data for **1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde** is not readily available in published literature, this document presents data for structurally related compounds to offer valuable insights for researchers in the field. The compounds compared include 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde, 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde, 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde, and the parent compound, pyrrole-2-carboxaldehyde.

It is important to note that the comparative compounds are 1H-pyrrole-3-carbaldehydes with an additional substituent at the 2-position, which will influence their spectral data relative to the target compound.

## Physicochemical and Spectroscopic Data Comparison

The following tables summarize the available characterization data for the selected pyrrole carbaldehyde derivatives.

Table 1: Physicochemical Properties

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	Appearance	Melting Point (°C)
1-(4-Methoxybenzyl)-1H-pyrrole-2-carbaldehyde	C <sub>13</sub> H <sub>13</sub> NO <sub>2</sub>	215.25	Not Available	Not Available
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]	C <sub>18</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	322.32	Reddish Pasty Liquid	Not Applicable
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]	C <sub>18</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	322.32	Pale Yellow Solid	102-104
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1]	C <sub>19</sub> H <sub>14</sub> F <sub>3</sub> NO <sub>2</sub>	359.32	Yellow Pasty Liquid	Not Applicable
Pyrrole-2-carboxaldehyde	C <sub>5</sub> H <sub>5</sub> NO	95.10	Crystals	43-46[2]

Table 2: <sup>1</sup>H NMR Spectroscopic Data (CDCl<sub>3</sub>, 400 MHz)

Compound Name	Chemical Shift ( $\delta$ ppm) and Multiplicity
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde	Data Not Available
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]	9.60 (s, 1H), 7.97 (d, J = 8.1 Hz, 1H), 7.62 (t, J = 6.6 Hz, 1H), 7.54 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 6.5 Hz, 1H), 7.02 (d, J = 8.9 Hz, 2H), 6.94 (d, J = 3.0 Hz, 1H), 6.87 (d, J = 3.0 Hz, 1H), 6.77 (d, J = 8.9 Hz, 2H), 3.77 (s, 3H)
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]	9.73 (s, 1H), 8.16 (d, J = 8.8 Hz, 2H), 7.35 (d, J = 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 6.94 (d, J = 3.0 Hz, 1H), 6.89 (d, J = 3.0 Hz, 1H), 6.84 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H)
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1]	9.41 (s, 1H), 7.70 (t, J = 4.6 Hz, 1H), 7.51 (t, J = 4.9 Hz, 2H), 7.37 (t, J = 4.5 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 6.91 (d, J = 3.0 Hz, 1H), 6.85 (d, J = 3.1 Hz, 1H), 6.76 (d, J = 8.9 Hz, 2H), 3.75 (s, 3H)
Pyrrole-2-carboxaldehyde	11.409 (br s, 1H, NH), 9.570 (s, 1H, CHO), 7.235 (m, 1H, H5), 7.028 (m, 1H, H3), 6.308 (m, 1H, H4)

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data ( $\text{CDCl}_3$ , 75 MHz)

Compound Name	Chemical Shift ( $\delta$ ppm)
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde	Data Not Available
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]	185.5, 159.1, 149.3, 135.8, 134.1, 132.7, 130.8, 130.1, 126.9 (2C), 125.2, 125.1, 124.8, 124.4, 114.3 (2C), 109.1, 55.4
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]	186.0, 159.3, 147.4, 138.2, 135.9, 131.6 (2C), 130.9, 127.1 (2C), 126.1, 125.1, 123.4 (2C), 114.6 (2C), 109.0, 55.4
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1]	186.0, 158.9, 134.0, 131.4, 131.1, 129.5, 127.0 (2C), 126.5, 124.8, 122.0, 121.5, 120.1, 117.6, 114.6, 114.1 (2C), 107.5, 55.3
Pyrrole-2-carboxaldehyde	179.1 (CHO), 133.5 (C2), 125.0 (C5), 122.1 (C3), 110.9 (C4)

Table 4: Mass Spectrometry and IR Spectroscopic Data

Compound Name	Mass Spectrometry (m/z)	IR Spectroscopy ( $\text{cm}^{-1}$ )
1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde	Data Not Available	Data Not Available
1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]	HRMS (ESI): calcd for $\text{C}_{18}\text{H}_{15}\text{N}_2\text{O}_4$ ( $\text{MH}^+$ ) 323.1032; found 323.1033	2932, 1666, 1520, 1350, 1296, 1034
1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]	HRMS (ESI): calcd for $\text{C}_{18}\text{H}_{15}\text{N}_2\text{O}_4$ ( $\text{MH}^+$ ) 323.1032; found 323.1028	2933, 1724, 1660, 1249, 1174
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde[1]	HRMS (ESI): calcd for $\text{C}_{19}\text{H}_{15}\text{F}_3\text{NO}_2$ ( $\text{MH}^+$ ) 346.1055; found 346.1057	2955, 1666, 1520, 1311, 1250, 1119
Pyrrole-2-carboxaldehyde	MS (EI): 95 ( $\text{M}^+$ ), 94, 67, 66, 39	3260 (N-H), 1660 (C=O), 1540, 1420, 1300, 1130, 1090, 760

## Experimental Protocols

The following are generalized protocols for the characterization of small organic molecules.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectra Acquisition:

- **Sample Preparation:** Weigh 5-10 mg of the solid compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.<sup>[3]</sup> Ensure the sample is completely dissolved.
- **Instrument Setup:** Place the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters to set include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is standard. Due to the low natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a spectrum with a good signal-to-noise ratio.<sup>[4]</sup>
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

### Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.
- **Sample Preparation (KBr Pellet):** Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

- **Spectrum Acquisition:** Place the ATR accessory with the sample or the KBr pellet in the sample holder of the IR spectrometer. Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum. The typical spectral range is 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

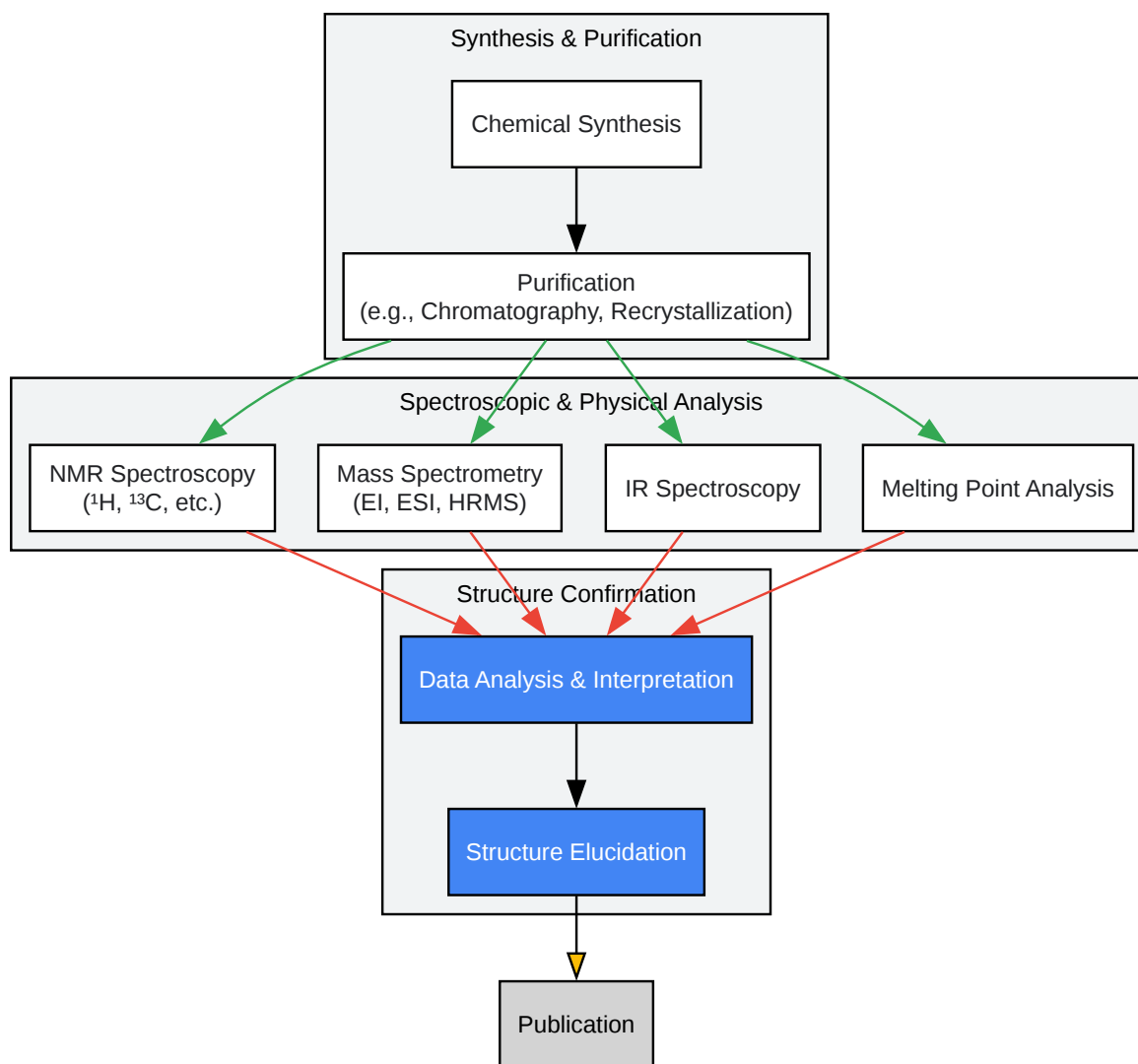
Electron Ionization (EI) or Electrospray Ionization (ESI):

- **Sample Introduction:** For a solid sample, dissolve a small amount in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like GC-MS or LC-MS.[5]
- **Ionization (EI):** In GC-MS, as the sample elutes from the GC column, it enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]
- **Ionization (ESI):** In LC-MS, the sample solution is sprayed through a heated capillary to which a high voltage is applied. This creates charged droplets that evaporate, leading to the formation of protonated ( $[\text{M}+\text{H}]^+$ ) or sodiated ( $[\text{M}+\text{Na}]^+$ ) molecular ions.[6]
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).[5]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ . For high-resolution mass spectrometry (HRMS), the exact mass is measured to help determine the elemental composition.

## Visualizations

### General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound.



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Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.

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